molecular formula C13H24N2O5S B2600275 Tert-butyl 4-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)piperazine-1-carboxylate CAS No. 929808-85-5

Tert-butyl 4-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)piperazine-1-carboxylate

Cat. No.: B2600275
CAS No.: 929808-85-5
M. Wt: 320.4
InChI Key: AQKBPPBFMCXPDR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a tetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl 4-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)piperazine-1-carboxylate is unique due to the presence of the tetrahydrothiophene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxy-1,1-dioxothiolan-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S/c1-13(2,3)20-12(17)15-6-4-14(5-7-15)10-8-21(18,19)9-11(10)16/h10-11,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKBPPBFMCXPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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